Thalidomide-O-COOH
Overview
Description
Thalidomide-O-C6-COOH is a compound with the molecular formula C20H22N2O7 . It is a derivative of thalidomide, a drug that was originally used as a sedative but was later found to have anti-inflammatory and anti-angiogenic properties .
Synthesis Analysis
The synthesis of thalidomide and its analogues has been a subject of research. A concise two-step synthesis of thalidomide has been reported .Molecular Structure Analysis
The molecular structure of thalidomide and its derivatives has been studied extensively. The binding of thalidomide derivatives to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .Chemical Reactions Analysis
The chemical reactions involving thalidomide and its derivatives are complex and are still being studied. Some studies have focused on the structural changes that occur when thalidomide interacts with its target proteins .Physical And Chemical Properties Analysis
Thalidomide-O-COOH has a molecular weight of 332.26 g/mol. It has a hydrogen bond donor count of 2 . More detailed physical and chemical properties may be found in specialized databases or scientific literature .Scientific Research Applications
-
Application in Oncology
-
Application in Drug Development
- Summary of the Application : Thalidomide and its derivatives have been used in the development of new drugs such as lenalidomide and pomalidomide for treating blood cancers .
- Methods of Application : The development of these drugs involves complex biochemical processes, including the identification of a primary direct target of thalidomide using ferrite glycidyl methacrylate (FG) beads .
- Results or Outcomes : The development of these drugs has led to new treatments for blood cancers .
-
Application in Proteolysis Targeting Chimeras (PROTACs)
- Summary of the Application : Thalidomide-O-C8-COOH is a Thalidomide-based Cereblon ligand used in the recruitment of CRBN protein. It can be connected to the ligand for protein by a linker to form PROTACs .
- Methods of Application : The development of these drugs involves complex biochemical processes, including the identification of a primary direct target of thalidomide using ferrite glycidyl methacrylate (FG) beads .
- Results or Outcomes : The development of these drugs has led to new treatments for blood cancers .
-
Application in Immunomodulation
-
Application in Anticancer Drug Development
- Summary of the Application : A new series of Thalidomide analogs were designed and synthesized to develop potential antitumor immunomodulatory agents .
- Methods of Application : The development of these drugs involves complex biochemical processes, including the identification of a primary direct target of thalidomide .
- Results or Outcomes : The antiproliferative activities of the new candidates against a panel of three human cancer cell lines (HepG-2, PC3 and MCF-7) were assessed in comparison to thalidomide as a positive control .
-
Application in Multiple Myeloma Management
- Summary of the Application : Thalidomide, the first immunomodulatory drug approved for multiple myeloma, has been infrequently used in the US, given its adverse effects .
- Results or Outcomes : Numerous clinical studies have demonstrated thalidomide’s effectiveness and safety in newly diagnosed and relapsed/refractory multiple myeloma, as well as its low myelotoxicity and negligible renal clearance .
Safety And Hazards
Future Directions
Thalidomide and its analogues continue to be studied for their potential in treating various diseases. The future looks promising for the development of safer analogues, and these analogues may one day replace thalidomide in clinical practice . Ongoing research is also exploring the use of thalidomide and its analogues in the treatment of idiopathic pulmonary fibrosis, skin fibrosis, and ophthalmopathies .
properties
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWIXIGBWIEDFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thalidomide-O-COOH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.